molecular formula C25H18F4N2O3 B2702109 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate CAS No. 318289-44-0

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate

Cat. No.: B2702109
CAS No.: 318289-44-0
M. Wt: 470.424
InChI Key: PPKVHYPEFQDLMD-UHFFFAOYSA-N
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Description

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate is a complex organic compound notable for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and industrial processes. The structure of the compound comprises a pyrazole ring, a phenyl group, and a trifluoromethyl phenoxy moiety, culminating in a multifaceted molecule with unique properties.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Research involving this compound often explores its potential as a biochemical probe to study enzyme activities or as a ligand in receptor binding studies.

Medicine

There is ongoing research into the compound's potential as a drug candidate, especially in fields like oncology and neurology due to its interaction with specific molecular targets.

Industry

In industrial applications, the compound's derivatives are used as intermediates in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate typically involves multiple steps:

  • Formation of the pyrazole ring: : This may involve the reaction of hydrazines with α,β-unsaturated ketones under acidic conditions.

  • Introduction of the phenyl group: : This step generally requires a Friedel-Crafts alkylation reaction, often catalyzed by Lewis acids such as AlCl₃.

  • Addition of the trifluoromethyl phenoxy group: : This step can be achieved through a nucleophilic aromatic substitution reaction, usually under basic conditions.

  • Esterification to form the benzoate: : The final esterification step to attach the 4-fluorobenzoate moiety typically uses standard esterification reagents like dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For large-scale industrial production, optimized routes often involve continuous flow reactions to enhance efficiency and yield. This includes fine-tuning reaction temperatures, pressures, and the use of catalysts to ensure consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl or pyrazole moiety, forming quinones or N-oxides, respectively.

  • Reduction: : Reduction reactions can target the trifluoromethyl group or the pyrazole ring, often leading to defluorination or ring opening.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl rings, modifying the trifluoromethyl or fluorobenzoate groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophilic reagents such as amines or thiols under basic conditions; electrophilic reagents like alkyl halides under acidic conditions.

Major Products

  • Oxidation: : Quinone derivatives or pyrazole N-oxides.

  • Reduction: : Defluorinated products or ring-opened pyrazoles.

  • Substitution: : Substituted phenyl or benzoate derivatives, depending on the specific substituent introduced.

Mechanism of Action

Effects and Targets

The exact mechanism of action depends on its application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

  • Receptor Binding: : It might interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate has a unique combination of trifluoromethyl and fluorobenzoate groups, which can enhance its chemical stability and biological activity.

Similar Compounds

  • [1-Methyl-3-phenyl-5-(phenoxy)pyrazol-4-yl]methyl benzoate

  • [1-Methyl-3-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl 4-methylbenzoate

Conclusion

The intricate structure and diverse reactivity of this compound make it a compound of significant interest in various scientific fields. Its unique properties and versatile applications underscore its potential in advancing research and industrial processes.

Properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F4N2O3/c1-31-23(34-20-9-5-8-18(14-20)25(27,28)29)21(22(30-31)16-6-3-2-4-7-16)15-33-24(32)17-10-12-19(26)13-11-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKVHYPEFQDLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)F)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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